Comparative In Vitro Cytotoxicity: Isoscabertopin vs. Deoxyelephantopin and Scabertopin
Isoscabertopin exhibits distinct, quantifiably lower in vitro cytotoxic potency compared to deoxyelephantopin, a property that is valuable for specific research applications requiring a less potent comparator or studying structure-activity relationships (SAR) that modulate toxicity [1].
| Evidence Dimension | Inhibition of cell proliferation (IC50) |
|---|---|
| Target Compound Data | IC50 = 29.27 μmol/L (SMMC-7721); 22.19 μmol/L (HeLa); 35.99 μmol/L (Caco-2) |
| Comparator Or Baseline | Deoxyelephantopin (ES-4): IC50 = 1.32 μmol/L (SMMC-7721); 1.18 μmol/L (HeLa); 0.85 μmol/L (Caco-2) |
| Quantified Difference | Deoxyelephantopin is 22-fold (SMMC-7721), 19-fold (HeLa), and 42-fold (Caco-2) more potent |
| Conditions | MTT assay, 72-hour exposure, SMMC-7721 (human hepatocellular carcinoma), HeLa (human cervical carcinoma), Caco-2 (human colorectal adenocarcinoma) cell lines. |
Why This Matters
This quantitative difference allows researchers to use Isoscabertopin as a precisely defined, low-potency control or a chemical probe to dissect the structural features responsible for the high potency of analogs like deoxyelephantopin.
- [1] Xu, G., Liang, Q., Gong, Z., Yu, W., He, S., & Xi, L. (2006). Antitumor activities of the four sesquiterpene lactones from Elephantopus scaber L. Experimental Oncology, 28(2), 106-109. View Source
